molecular formula C19H28N2O B14656062 N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide CAS No. 51491-48-6

N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide

Cat. No.: B14656062
CAS No.: 51491-48-6
M. Wt: 300.4 g/mol
InChI Key: JDADZMPAJBUKLU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide is an organic compound with the molecular formula C19H28N2O. This compound is known for its unique structure, which includes a cyclohexyl group, a methyl group, a phenyl group, and a piperidinecarboxamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide typically involves the reaction of cyclohexylamine with 1-methyl-5-phenyl-3-piperidinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in various medical conditions, such as pain management and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide
  • N-(Cyclohexylmethyl)-2-methylbenzamide
  • 3-(4-Chlorophenyl)-1,1-diisopropylurea

Uniqueness

N-Cyclohexyl-1-methyl-5-phenyl-3-piperidinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, a methyl group, a phenyl group, and a piperidinecarboxamide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

CAS No.

51491-48-6

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-cyclohexyl-1-methyl-5-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C19H28N2O/c1-21-13-16(15-8-4-2-5-9-15)12-17(14-21)19(22)20-18-10-6-3-7-11-18/h2,4-5,8-9,16-18H,3,6-7,10-14H2,1H3,(H,20,22)

InChI Key

JDADZMPAJBUKLU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC(C1)C(=O)NC2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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